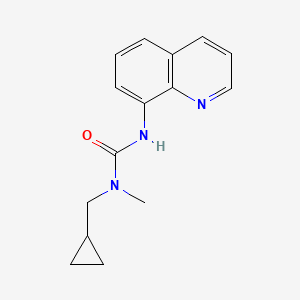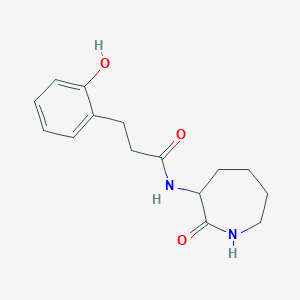
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide, also known as AZD-7594, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various diseases. It is a small molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5) enzyme, which plays a crucial role in the regulation of gene expression and cellular differentiation.
作用機序
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide acts as a selective inhibitor of PRMT5, which is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins. This methylation plays a critical role in the regulation of gene expression and cellular differentiation. By inhibiting PRMT5, 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide disrupts this process and leads to the downregulation of genes involved in cell proliferation and survival, as well as the upregulation of genes involved in apoptosis and immune response.
Biochemical and physiological effects:
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has also been found to inhibit the replication of several viruses by interfering with viral protein synthesis and RNA processing.
実験室実験の利点と制限
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has several advantages for lab experiments, including its selectivity for PRMT5, its potency, and its low toxicity. However, there are also some limitations to its use, such as its poor solubility in aqueous solutions and its instability under certain conditions.
将来の方向性
There are several potential future directions for the development and application of 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide. These include further preclinical studies to investigate its efficacy and safety in various disease models, as well as clinical trials to evaluate its potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, there is a need for the development of more efficient synthesis methods and formulations to improve its solubility and stability. Finally, there is a need for the identification of biomarkers that can predict response to 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide and guide its clinical use.
合成法
The synthesis of 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide involves several steps, including the preparation of the starting materials, the formation of the oxoazepane ring, and the coupling of the hydroxyphenyl and oxoazepane moieties. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The chemical structure of 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has been confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, inflammation, and viral infections. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to inhibit the replication of several viruses, including influenza, Zika, and dengue.
特性
IUPAC Name |
3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-7-2-1-5-11(13)8-9-14(19)17-12-6-3-4-10-16-15(12)20/h1-2,5,7,12,18H,3-4,6,8-10H2,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOORFULRODGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)CCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)
![1-[(3-Fluorophenyl)methyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529959.png)
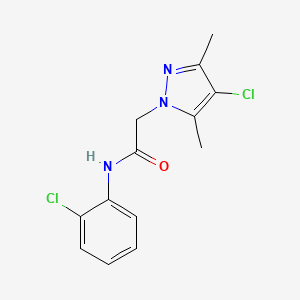
![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
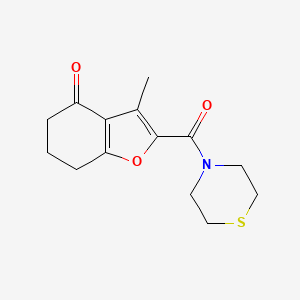
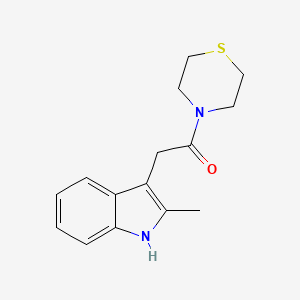
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
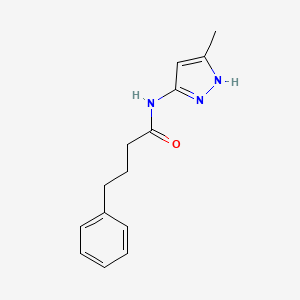
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
